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Compound of Interest

Compound Name:
cis-1,2,6-Trimethylpiperazine

dihydrochloride

Cat. No.: B1400245 Get Quote

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs with a wide range of therapeutic applications, including

antipsychotic, antidepressant, and anxiolytic agents.[1] The biological activity of piperazine

derivatives is often exquisitely dependent on their three-dimensional structure.[2][3] Subtle

changes in the substitution pattern on the piperazine nucleus can lead to significant differences

in pharmacological activity.[2] The introduction of chiral centers, as in the case of cis-1,2,6-

trimethylpiperazine, imparts a defined stereochemistry that can profoundly influence receptor

binding, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. This

guide provides a detailed exploration of the stereochemical nuances of cis-1,2,6-
trimethylpiperazine dihydrochloride (CAS Number: 119539-61-5), a molecule with fixed

chirality that offers a rigidified framework for drug design.[4]

Conformational Analysis of the cis-1,2,6-
Trimethylpiperazine Ring
The stereochemistry of cis-1,2,6-trimethylpiperazine is best understood by analogy to

disubstituted and trisubstituted cyclohexanes.[5][6] The piperazine ring, like cyclohexane,

predominantly adopts a chair conformation to minimize torsional and steric strain.[7] In this

conformation, substituents can occupy either axial or equatorial positions. For cis-1,2,6-

trimethylpiperazine, the "cis" designation indicates that the methyl groups at the 2 and 6

positions are on the same side of the ring relative to each other.
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The N1-methyl group introduces an additional substituent. The conformational equilibrium of

the free base is dynamic, involving both ring inversion and nitrogen inversion. However, in the

dihydrochloride salt, protonation of the two nitrogen atoms effectively locks the conformation by

preventing nitrogen inversion and significantly raising the barrier to ring inversion.

The most stable chair conformation of the cis-1,2,6-trimethylpiperazinium ion will be the one

that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.[5] In the case

of the cis-2,6-dimethyl substitution pattern, one methyl group will be in an axial position and the

other in an equatorial position in one chair form. Upon ring flip, their positions are reversed. The

N1-methyl group will preferentially occupy an equatorial position to minimize steric hindrance.

Therefore, the conformational equilibrium will be a mixture of two chair conformers, with the

predominant conformer having the N1-methyl group in an equatorial position.

Conformational Equilibrium of cis-1,2,6-Trimethylpiperazinium Ion

Chair Conformer A
(1-Me equatorial, 2-Me axial, 6-Me equatorial)

Chair Conformer B
(1-Me equatorial, 2-Me equatorial, 6-Me axial)

Ring Flip
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Caption: Conformational equilibrium of the cis-1,2,6-trimethylpiperazinium ion.

Stereoselective Synthesis of cis-1,2,6-
Trimethylpiperazine
The synthesis of cis-2,6-disubstituted piperazines has been a subject of considerable research,

with several stereoselective methods developed.[8][9] A plausible synthetic route to cis-1,2,6-

trimethylpiperazine can be adapted from these established methodologies. One such approach

involves the reductive cyclization of a dioxime precursor, which has been shown to

predominantly yield the cis-isomer.[10]

The proposed synthetic pathway would begin with the appropriate diketone, which is then

converted to a dioxime. Subsequent catalytic hydrogenation of the dioxime would lead to the

formation of the piperazine ring. The stereochemical outcome, favoring the cis product, is
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attributed to the delivery of hydrogen from the less sterically hindered face of the C=N double

bonds in the cyclic intermediate.[10] The final step would be the N-methylation of the resulting

cis-2,6-dimethylpiperazine.

Appropriate Diketone Dioxime Formation Catalytic Hydrogenation
(Reductive Cyclization) cis-2,6-Dimethylpiperazine N-Methylation cis-1,2,6-Trimethylpiperazine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for cis-1,2,6-trimethylpiperazine.

Spectroscopic Characterization: A Predictive
Analysis
While specific experimental spectra for cis-1,2,6-trimethylpiperazine dihydrochloride are not

readily available in the public domain, a predictive analysis based on closely related structures

and fundamental principles of NMR spectroscopy can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules.

For cis-1,2,6-trimethylpiperazine dihydrochloride, both ¹H and ¹³C NMR spectra would

provide key information.

¹H NMR: The proton NMR spectrum is expected to be complex due to the locked chair

conformation and the presence of multiple chiral centers. The chemical shifts and coupling

constants of the ring protons would be diagnostic of their axial or equatorial orientation. Protons

in axial positions typically resonate at a higher field (lower ppm) than their equatorial

counterparts. The coupling constants between adjacent protons (vicinal coupling) are also

dependent on the dihedral angle, with larger couplings observed for axial-axial interactions

compared to axial-equatorial or equatorial-equatorial interactions.

¹³C NMR: The carbon NMR spectrum of cis-2,6-dimethylpiperazine is known, and can serve as

a basis for predicting the spectrum of the trimethyl derivative.[11] The introduction of the N-

methyl group would cause a downfield shift of the adjacent ring carbons (C2 and C6) and the
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N-methyl carbon itself would appear as a distinct signal. The chemical shifts of the C2 and C6

methyl groups would also be influenced by their axial or equatorial disposition.

Assignment
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)

Rationale for

Prediction

N1-CH₃ ~2.8-3.2 ~40-45

Typical range for N-

methyl groups in

piperazinium salts.

C2-H, C6-H ~3.0-3.6 ~50-55

Deshielded by

adjacent nitrogen

atoms.

C3-H₂, C5-H₂ ~3.2-3.8 ~45-50
Methylene protons

adjacent to nitrogen.

C2-CH₃, C6-CH₃ ~1.2-1.6 ~15-20

Typical range for

methyl groups on a

saturated ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-1,2,6-Trimethylpiperazine
Dihydrochloride.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of a molecule in the solid state.[12] For cis-1,2,6-trimethylpiperazine
dihydrochloride, an X-ray crystal structure would unequivocally confirm the cis relationship

between the C2 and C6 methyl groups, establish the chair conformation of the piperazine ring,

and detail the precise bond lengths, bond angles, and torsional angles.[13] Furthermore, it

would reveal the hydrogen-bonding network between the piperazinium cations and the chloride

anions, which is crucial for understanding the crystal packing and solid-state properties.[14][15]

Experimental Protocols for Stereochemical
Verification
Protocol 1: NMR Spectroscopic Analysis
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Sample Preparation: Dissolve approximately 10 mg of cis-1,2,6-trimethylpiperazine
dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Note the chemical

shifts, multiplicities, and coupling constants of all signals.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).

2D NMR Acquisition (COSY & NOESY):

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling

networks and confirm the connectivity within the molecule.

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-

space correlations between protons. This is particularly useful for confirming the cis

stereochemistry by observing NOEs between the axial C2-methyl group and the axial

protons on the same face of the ring.

Data Analysis: Integrate all spectroscopic data to assign all proton and carbon signals and

confirm the relative stereochemistry.

cis-1,2,6-Trimethylpiperazine
Dihydrochloride

NMR Spectroscopy
(¹H, ¹³C, COSY, NOESY) X-ray Crystallography

Data Integration and
Structure Elucidation

Confirmed Stereochemistry

Click to download full resolution via product page
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Caption: Workflow for the stereochemical characterization of cis-1,2,6-trimethylpiperazine
dihydrochloride.

Protocol 2: Single-Crystal X-ray Diffraction

Crystallization: Grow single crystals of cis-1,2,6-trimethylpiperazine dihydrochloride
suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated

solution in an appropriate solvent system (e.g., methanol/diethyl ether).

Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

Structure Solution and Refinement: Solve the crystal structure using direct methods and

refine the structural model against the collected diffraction data.

Structural Analysis: Analyze the final crystal structure to determine the molecular

conformation, stereochemistry, and intermolecular interactions.

Conclusion: Implications for Drug Development
The defined and rigid stereochemistry of cis-1,2,6-trimethylpiperazine dihydrochloride
makes it a valuable building block for the synthesis of novel drug candidates. The fixed

orientation of the methyl groups can be exploited to achieve selective interactions with

biological targets and to fine-tune the physicochemical properties of the parent molecule. A

thorough understanding and unambiguous confirmation of its stereochemistry are paramount

for rational drug design and the development of safe and effective therapeutics. The

methodologies and predictive analyses outlined in this guide provide a comprehensive

framework for researchers working with this and related chiral piperazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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